molecular formula C21H25N3O5 B2433831 ethyl 1-[4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carbonyl]piperidine-4-carboxylate CAS No. 921580-61-2

ethyl 1-[4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carbonyl]piperidine-4-carboxylate

Cat. No.: B2433831
CAS No.: 921580-61-2
M. Wt: 399.447
InChI Key: FNECNPPQBRNMQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ethyl 1-[4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carbonyl]piperidine-4-carboxylate is a complex organic compound that belongs to the class of piperidinecarboxylic acids. This compound is characterized by its unique structure, which includes a piperidine ring, a pyridazine ring, and various functional groups such as methoxy, methylphenyl, and carbonyl groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

ethyl 1-[4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carbonyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5/c1-4-29-21(27)15-9-11-23(12-10-15)20(26)19-17(28-3)13-18(25)24(22-19)16-7-5-14(2)6-8-16/h5-8,13,15H,4,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNECNPPQBRNMQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2=NN(C(=O)C=C2OC)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carbonyl]piperidine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a diketone.

    Introduction of the Methoxy and Methylphenyl Groups: These groups can be introduced through electrophilic aromatic substitution reactions.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Coupling of the Pyridazine and Piperidine Rings: The final step involves coupling the pyridazine and piperidine rings through a carbonylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques used in industrial production include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

ethyl 1-[4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carbonyl]piperidine-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can be used to introduce new substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

ethyl 1-[4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carbonyl]piperidine-4-carboxylate has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ethyl 1-[4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carbonyl]piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: Interaction with specific receptors on the cell surface or within the cell.

    Enzyme Inhibition: Inhibition of enzymes involved in key biochemical pathways.

    Modulation of Signaling Pathways: Alteration of cellular signaling pathways to induce desired biological effects.

Comparison with Similar Compounds

ethyl 1-[4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carbonyl]piperidine-4-carboxylate can be compared with other similar compounds, such as:

    Ethyl 1-methyl-4-phenylpiperidine-4-carboxylate: Similar structure but lacks the pyridazine ring.

    Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate: Contains a pyridine ring instead of a pyridazine ring.

    Ethyl 1-(4-methylphenyl)sulfonyl-2-phenyl-2,5-dihydropyrrole: Contains a pyrrole ring instead of a piperidine ring.

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Biological Activity

Ethyl 1-[4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carbonyl]piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a piperidine ring and a dihydropyridazine moiety. Its molecular formula is C24H30N4O5C_{24}H_{30}N_4O_5, indicating the presence of multiple functional groups that may contribute to its biological activity.

Cytotoxicity and Anticancer Potential

Preliminary investigations into the cytotoxic effects of related compounds indicate promising anticancer activity. For example, certain derivatives have shown selective cytotoxicity against various cancer cell lines, which may be attributed to their ability to induce apoptosis or inhibit cell proliferation . Further studies are necessary to elucidate the specific mechanisms by which this compound exerts its effects.

The biological activity of this compound likely involves multiple mechanisms:

  • Inhibition of Enzymatic Pathways : Compounds with similar structures have been shown to inhibit key enzymes involved in cellular metabolism and proliferation.
  • Interaction with Receptors : The presence of functional groups may allow for interaction with various biological receptors, potentially modulating signaling pathways.
  • Induction of Oxidative Stress : Some derivatives induce oxidative stress in target cells, leading to cell death.

Study on Related Compounds

A study focusing on structurally related piperidine derivatives demonstrated that these compounds could effectively inhibit bacterial growth and biofilm formation . The findings suggest that this compound may exhibit similar properties.

CompoundMIC (μg/mL)Target Pathogen
7b0.22Staphylococcus aureus
5a0.25Staphylococcus epidermidis

Q & A

Q. What experimental strategies can optimize the synthesis of this compound to enhance yield and purity?

Methodological Answer:

  • Stepwise Functionalization : Use a modular approach to synthesize the pyridazine and piperidine moieties separately before coupling. For example, cyclization reactions (e.g., Biginelli reaction) have been effective for similar heterocyclic systems .
  • Reagent Selection : Employ coupling agents like EDCl/HOBt for amide bond formation between the pyridazine carbonyl and piperidine nitrogen, as demonstrated in analogous pyridazine-piperidine hybrids .
  • Purification : After synthesis, use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol to remove unreacted intermediates and by-products .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and stereochemistry. For example, pyridazine carbonyl peaks typically appear at δ 160-170 ppm in 13C^{13}C-NMR .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) coupled with mass spectrometry ensures purity (>95%) and verifies molecular weight (e.g., expected [M+H]+^+ peak) .
  • Elemental Analysis : Validate elemental composition (C, H, N) to confirm absence of solvent residues .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

  • 2D NMR Techniques : Resolve overlapping signals using COSY (for 1H^1H-1H^1H coupling) and HMBC (to correlate 1H^1H with 13C^{13}C across bonds). For example, HMBC can confirm the linkage between the pyridazine carbonyl and piperidine nitrogen .
  • X-ray Crystallography : If crystalline, single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry and bond connectivity, as seen in structurally related pyridazine derivatives .
  • Isotopic Labeling : Use deuterated solvents or 15N^{15}N-labeled precursors to simplify complex splitting patterns in NMR .

Q. What strategies minimize by-product formation during the coupling of pyridazine and piperidine moieties?

Methodological Answer:

  • Temperature Control : Conduct reactions at 0–5°C to suppress side reactions like over-acylation, as shown in similar carbamate syntheses .
  • Catalytic Optimization : Use DMAP (4-dimethylaminopyridine) to accelerate coupling while reducing racemization .
  • In Situ Monitoring : Employ TLC or inline IR spectroscopy to track reaction progress and terminate before by-product accumulation .

Q. How should stability studies be designed to assess degradation under varying conditions?

Methodological Answer:

  • Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) to identify degradation pathways. Monitor via HPLC for new peaks .
  • pH-Dependent Stability : Test solubility and stability in buffers (pH 1–12) to simulate gastrointestinal or physiological conditions. For example, ester groups (e.g., ethyl carboxylate) may hydrolyze under alkaline conditions .
  • Long-Term Storage : Store lyophilized samples at -20°C under argon to prevent oxidation, as recommended for labile pyridazine derivatives .

Data Contradiction Analysis

Example Scenario : Conflicting 1H^1H-NMR data suggests partial racemization or isomerization.
Resolution Workflow :

Repeat Synthesis : Ensure reaction conditions (e.g., anhydrous solvents, inert atmosphere) are strictly controlled to rule out experimental error .

Chiral HPLC : Use a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers and quantify optical purity .

Computational Modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts for possible diastereomers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.